
Tovinontrine
Overview
Description
Tovinontrine is a highly selective inhibitor of phosphodiesterase 9 (PDE9). It is being developed as an orally administered therapy for patients with sickle cell disease and beta-thalassemia . This compound increases intracellular cyclic guanosine monophosphate levels and has been shown in preclinical studies to increase fetal hemoglobin expression and reduce hemolysis and sickling of red blood cells .
Preparation Methods
The synthesis of tovinontrine involves several steps, including the formation of its core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced in a highly controlled environment to ensure its purity and efficacy . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Tovinontrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
Tovinontrine has several notable applications across various fields:
Chemistry
- Model Compound : this compound serves as a model compound for studying the inhibition of phosphodiesterase 9 and its effects on cGMP levels, which is crucial for understanding various biochemical pathways.
Biology
- Fetal Hemoglobin Expression : Research indicates that this compound may enhance fetal hemoglobin expression, potentially providing therapeutic benefits in conditions characterized by reduced oxygen delivery due to abnormal hemoglobin .
- Red Blood Cell Dynamics : The compound has been investigated for its ability to reduce hemolysis and improve red blood cell function, which is particularly relevant in the context of sickle cell disease and beta-thalassemia.
Medicine
- Therapeutic Development : this compound is being developed as an oral treatment option for patients with sickle cell disease and beta-thalassemia. Its mechanism of action may alleviate symptoms associated with these disorders by improving red blood cell functionality and reducing vaso-occlusive crises .
Industry Applications
- Drug Development : The compound's unique properties have made it a candidate for further research into new therapeutic agents targeting phosphodiesterase 9, which may have broader implications in treating other vascular and hematological disorders.
Clinical Trials and Case Studies
Several clinical trials have been conducted to evaluate the efficacy and safety of this compound:
Phase 2b Clinical Trials
-
Ardent Trial (Sickle Cell Disease)
- Objective: To assess the annualized rate of vaso-occlusive crises in patients receiving this compound compared to placebo.
- Results: The trial showed no significant difference in the median annualized rate of vaso-occlusive crises between the high-dose this compound group and the placebo group, leading to a reconsideration of its efficacy in this indication .
- Forte Trial (Beta-Thalassemia)
Summary of Clinical Findings
Trial Name | Condition | Primary Endpoint | Results | Status |
---|---|---|---|---|
Ardent | Sickle Cell Disease | Annualized rate of vaso-occlusive crises | No significant difference from placebo | Discontinued |
Forte | Beta-Thalassemia | Transfusion burden reduction | No meaningful benefit observed | Discontinued |
Mechanism of Action
Tovinontrine exerts its effects by inhibiting phosphodiesterase 9, an enzyme that selectively degrades cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases intracellular cyclic guanosine monophosphate levels, leading to various downstream effects. These effects include increased fetal hemoglobin expression, reduced hemolysis, and decreased sickling of red blood cells . The molecular targets and pathways involved in these processes are primarily related to the cyclic guanosine monophosphate signaling pathway .
Comparison with Similar Compounds
Tovinontrine is unique in its high selectivity and potency as a phosphodiesterase 9 inhibitor. Similar compounds include other phosphodiesterase inhibitors, such as sildenafil and tadalafil, which target different phosphodiesterase enzymes. Unlike these compounds, this compound specifically targets phosphodiesterase 9, making it particularly effective for conditions like sickle cell disease and beta-thalassemia . Other similar compounds include:
Sildenafil: A phosphodiesterase 5 inhibitor used to treat erectile dysfunction and pulmonary hypertension.
Tadalafil: Another phosphodiesterase 5 inhibitor with similar uses as sildenafil.
Vardenafil: Also a phosphodiesterase 5 inhibitor used for similar indications.
This compound’s specificity for phosphodiesterase 9 sets it apart from these other inhibitors, providing a unique therapeutic profile for specific medical conditions.
Biological Activity
Tovinontrine, also known as IMR-687, is a highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9). This compound has garnered attention for its potential therapeutic applications in treating hemoglobinopathies, particularly sickle cell disease (SCD) and beta-thalassemia. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and its mechanisms of action.
This compound operates primarily by inhibiting PDE9, an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP). cGMP is a critical signaling molecule involved in various physiological processes, including vascular biology and hemoglobin production in red blood cells (RBCs). In SCD and beta-thalassemia, lower levels of cGMP are associated with increased inflammation, reduced blood flow, and impaired nitric oxide-mediated vasodilation. By inhibiting PDE9, this compound increases cGMP levels, which may lead to several beneficial effects:
- Increased fetal hemoglobin (HbF) : Reactivation of HbF can ameliorate symptoms in SCD.
- Reduced RBC adhesion : Lower adhesion may decrease vaso-occlusive crises (VOCs).
- Improved vascular function : Enhanced nitric oxide signaling can lead to better blood flow.
Phase 2a and Open-Label Extension Trials
Initial studies included a Phase 2a trial followed by an open-label extension (OLE) trial for SCD patients. Key findings from these trials include:
- Safety and Tolerability : this compound was generally well-tolerated with no significant adverse events leading to discontinuation. Common side effects included nausea, headache, and dizziness .
- Efficacy in VOC Reduction : The median annualized VOC rate decreased significantly from 5.0 per year in the placebo group to 3.1 per year after treatment with this compound over a median duration of 11.6 months . In the OLE trial, 22% of subjects showed an increase in HbF greater than 3%, highlighting potential efficacy in modifying disease pathology .
Phase 2b Trials
The Ardent Phase 2b trial for SCD and the Forte Phase 2b trial for beta-thalassemia aimed to further evaluate the efficacy of this compound. However, interim results indicated disappointing outcomes:
- Ardent Trial Results : No significant difference was observed in the median annualized VOC rate between the high-dose this compound group and placebo (1.89 vs. 2.02 VOCs per year) . Although trends suggested potential benefits at lower doses, none were statistically significant.
- Forte Trial Results : Similar findings were reported for beta-thalassemia, where no meaningful reduction in transfusion burden or improvement in disease-related biomarkers was noted .
Summary of Clinical Findings
Trial Name | Condition | Key Findings |
---|---|---|
Phase 2a | Sickle Cell Disease | Reduced VOC rate from 5.0 to 3.1 per year; well-tolerated; HbF increase in some patients |
Open-Label | Sickle Cell Disease | Continued safety; median duration of treatment was 11.6 months |
Ardent Phase 2b | Sickle Cell Disease | No significant difference in VOC rates; well-tolerated; adverse events included nausea and headache |
Forte Phase 2b | Beta-Thalassemia | No meaningful benefit in transfusion burden; well-tolerated |
Preclinical Studies
Preclinical data have also been promising, particularly regarding beta-thalassemia models:
Q & A
Basic Research Questions
Q. What is the mechanistic basis for Tovinontrine’s therapeutic potential in sickle cell disease (SCD)?
this compound selectively inhibits phosphodiesterase-9 (PDE9), an enzyme that degrades cyclic guanosine monophosphate (cGMP). Elevated cGMP modulates vascular tone and red blood cell biology, potentially reducing vaso-occlusive crises (VOCs) in SCD by improving microvascular flow and hemoglobin stability. Preclinical studies demonstrated IC50 values of 8.19 nM and 9.99 nM for PDE9 isoforms A1 and A2, respectively, supporting its biochemical specificity .
Q. How were initial Phase 2a clinical trials designed to evaluate this compound’s efficacy in SCD?
Phase 2a trials focused on safety and exploratory endpoints, including annualized VOC rates and fetal hemoglobin (HbF) levels. The open-label extension (OLE) trial tracked long-term outcomes, with patients transitioning from placebo to active treatment to assess sustained effects. This design allowed for preliminary efficacy signals while prioritizing safety monitoring .
Q. What biomarkers were prioritized in early-stage this compound trials, and how were they validated?
Key biomarkers included HbF (a marker of erythroid maturation), cGMP levels (pharmacodynamic indicator), and VOC frequency (clinical endpoint). HbF was validated through HPLC analysis, while cGMP was measured via ELISA. VOC data were collected using patient diaries and hospital records, adhering to FDA-recommended standards .
Advanced Research Questions
Q. How should researchers reconcile contradictory efficacy data between Phase 2a and Phase 2b trials of this compound in SCD?
Phase 2a trials reported a 38% reduction in median annualized VOC rates, whereas Phase 2b (Ardent trial) showed no significant difference between high-dose this compound and placebo (1.89 vs. 2.02 VOCs/year). Methodological discrepancies include differences in patient stratification (e.g., hydroxyurea use) and placebo response rates. Researchers should conduct post hoc subgroup analyses to identify responsive populations and re-evaluate trial powering for low-frequency VOC cohorts .
Q. What statistical adaptations were implemented in the Ardent trial after interim analysis, and how did they influence interpretation?
After observing a lower-than-expected VOC rate in the placebo group, an addendum to the statistical analysis plan (SAP) was enacted. Bayesian methods were employed to assess trends in VOC-free survival and time-to-first VOC. However, these adjustments did not yield statistically significant outcomes, highlighting challenges in adaptive designs for rare events .
Q. Why did this compound fail to demonstrate significant HbF elevation in Phase 2b trials despite preclinical promise?
While preclinical models suggested HbF induction via cGMP-mediated pathways, Phase 2b data showed no meaningful HbF difference between this compound and placebo. Potential explanations include insufficient target engagement in humans or compensatory PDE isoforms. Researchers should integrate transcriptomic profiling (e.g., RNA-seq of erythroid precursors) to explore off-target effects .
Q. How can PDE9 expression profiling optimize patient selection for future this compound trials in heart failure with preserved ejection fraction (HFpEF)?
The SP9IN Phase 2 trial uses PDE9 expression as an enrichment biomarker. Researchers should employ immunohistochemistry or RNA in situ hybridization on myocardial biopsies to stratify HFpEF patients. This precision approach aligns with the drug’s mechanism and mitigates heterogeneity in HFpEF pathophysiology .
Q. What lessons can be drawn from the discontinuation of this compound’s development for beta-thalassemia?
The Forte trial showed no transfusion burden reduction in beta-thalassemia, likely due to divergent disease mechanisms compared to SCD (e.g., ineffective erythropoiesis vs. vaso-occlusion). Future studies should incorporate preclinical models specific to beta-thalassemia (e.g., hepcidin modulation assays) before clinical translation .
Q. Methodological Guidance
- Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess endpoints in failed trials. For example, VOC-free survival may better capture clinical benefit than annualized rates in SCD .
- Biomarker Validation : Use orthogonal assays (e.g., mass spectrometry for cGMP) to confirm pharmacodynamic activity and mitigate assay variability .
- Adaptive Trial Design : Pre-specify SAP amendments in protocols, including conditional power calculations and futility boundaries, to maintain statistical rigor .
Properties
IUPAC Name |
6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28)/t14-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGNPYYVGANHRJ-GDBMZVCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2062661-53-2 | |
Record name | Tovinontrine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2062661532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMR-687 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16193 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TOVINONTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W248Y1AKOR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.